molecular formula C23H15F2N3 B2667086 3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-45-2

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2667086
CAS No.: 866342-45-2
M. Wt: 371.391
InChI Key: VEVBLCFIQZJNSA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities. Pyrazoloquinolines are known for their diverse pharmacological activities, making them of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions For instance, the reaction may start with the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base This intermediate can then undergo cyclization with a hydrazine derivative to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific structural features, such as the presence of two fluorine atoms on the phenyl rings and the pyrazoloquinoline core. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-11-9-15(10-12-17)22-19-14-28(13-16-5-1-3-7-20(16)25)21-8-4-2-6-18(21)23(19)27-26-22/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVBLCFIQZJNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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